molecular formula C16H22O B1350894 1-(1-Methylcyclohexyl)-3-phenylpropan-1-one CAS No. 634592-46-4

1-(1-Methylcyclohexyl)-3-phenylpropan-1-one

Cat. No.: B1350894
CAS No.: 634592-46-4
M. Wt: 230.34 g/mol
InChI Key: FPYDUHXKDNEALK-UHFFFAOYSA-N
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Description

1-(1-Methylcyclohexyl)-3-phenylpropan-1-one is a ketone derivative characterized by a methyl-substituted cyclohexyl group attached to a propan-1-one backbone, which is further substituted with a phenyl group. The methylcyclohexyl moiety likely enhances lipophilicity, influencing solubility and pharmacokinetic properties compared to hydroxyl- or indole-substituted derivatives .

Properties

IUPAC Name

1-(1-methylcyclohexyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-16(12-6-3-7-13-16)15(17)11-10-14-8-4-2-5-9-14/h2,4-5,8-9H,3,6-7,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYDUHXKDNEALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397564
Record name 1-(1-methylcyclohexyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634592-46-4
Record name 1-(1-methylcyclohexyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylcyclohexyl)-3-phenylpropan-1-one can be achieved through several methods. One common approach involves the alkylation of 1-methylcyclohexanol with phenylpropanone under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the dehydration of 1-methylcyclohexanol, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve the partial hydrogenation of toluene to methylcyclohexane over a ruthenium catalyst, followed by further functionalization to introduce the phenylpropanone group .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylcyclohexyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylpropanone moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and strong bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(1-Methylcyclohexyl)-3-phenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1-Methylcyclohexyl)-3-phenylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in oxidation reactions, the compound’s ketone group is converted to a carboxylic acid through the transfer of electrons and protons. In reduction reactions, the ketone group is reduced to an alcohol via the addition of hydrogen atoms .

Comparison with Similar Compounds

Structural and Functional Differences

  • Lipophilicity vs.
  • Biological Activity: Anti-fungal activity varies significantly with substituents.

Toxicity and Pharmacokinetics

  • This contrasts with dihydrochalcones, which are generally less toxic and used in flavoring or nutraceuticals .

Biological Activity

1-(1-Methylcyclohexyl)-3-phenylpropan-1-one, also known as Methylcyclohexyl phenyl ketone , is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H22O
  • Molecular Weight : 246.35 g/mol
  • CAS Number : 634592-46-4

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential cytotoxic effects against cancer cell lines and its role in modulating enzymatic activities.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against several human tumor cell lines. A study by demonstrated that derivatives of this compound showed comparable or enhanced cytotoxic activity when tested against five different cancer cell lines. The mechanism behind this activity is believed to involve the disruption of cellular processes, leading to apoptosis.

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Receptor Binding : The compound may act as a ligand for specific receptors, influencing pathways related to cell proliferation and survival.
  • Enzyme Modulation : It has been shown to affect the activity of certain enzymes involved in metabolic processes, potentially leading to altered drug metabolism and efficacy.

Case Studies

Study ReferenceObjectiveFindings
Evaluate cytotoxicity against tumor cell linesSignificant cytotoxic effects observed; enhanced activity in urea analogues
Investigate chemical properties and potential therapeutic applicationsIdentified as a promising candidate for further pharmacological studies

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogues. The following key findings have emerged:

  • Cytotoxic Activity : The compound has demonstrated potent cytotoxicity in vitro, suggesting potential applications in cancer therapy.
  • Metabolic Stability : Modifications to the chemical structure have been shown to enhance metabolic stability, which is crucial for therapeutic efficacy.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameStructureBiological Activity
1-(4-Fluorobenzyl)piperidine-3-carboxylic acidStructureModerate cytotoxicity; used in receptor binding studies
1-(2-Chlorobenzyl)piperidine-3-carboxylic acidStructureLower binding affinity compared to methylcyclohexyl derivative

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